molecular formula C31H62N2O5 B12764421 Hydroxypropyl bislauramide monoethanolamide CAS No. 211184-48-4

Hydroxypropyl bislauramide monoethanolamide

Cat. No.: B12764421
CAS No.: 211184-48-4
M. Wt: 542.8 g/mol
InChI Key: JRKSTJIPGYBLNV-UHFFFAOYSA-N
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Description

Structural Characterization of Hydroxypropyl Bislauramide Monoethanolamide

Molecular Architecture and Stereochemical Configuration

This compound is a branched amide derivative featuring two lauric acid (dodecanoic acid) chains, a central hydroxypropyl backbone, and monoethanolamide functional groups. Its molecular formula, C₃₁H₆₂N₂O₅ , corresponds to a molecular weight of 542.8 g/mol . The structure comprises:

  • Two lauramide groups : Derived from lauric acid (C₁₂H₂₄O₂), each bonded to a nitrogen atom.
  • Hydroxypropyl bridge : A three-carbon chain with hydroxyl groups at positions 2 and 3, linking the amide functionalities.
  • Monoethanolamide substituents : Ethanolamide groups (-NH-CH₂CH₂OH) attached to each nitrogen atom.

The compound’s stereochemical configuration is influenced by the hydroxylated propane backbone. While the PubChem entry notes conformational flexibility due to rotational freedom around the central C-C bonds , the absence of chiral centers in the hydroxypropyl segment suggests no inherent stereoisomerism. However, hydrogen bonding between hydroxyl and amide groups may impose restricted rotation, favoring specific conformers in solution.

Table 1: Key Structural Features
Property Description
Molecular Formula C₃₁H₆₂N₂O₅
Molecular Weight 542.8 g/mol
Functional Groups Amides, hydroxyls, secondary alcohols
Backbone Geometry Flexible hydroxypropyl bridge with two lauramide branches

Comparative Analysis of IUPAC vs. Common Nomenclature Systems

The compound’s IUPAC name , N-[3-[dodecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)dodecanamide, systematically describes its structure :

  • Root name : Dodecanamide (amide of dodecanoic acid).
  • Substituents :
    • Two N-(2-hydroxyethyl) groups.
    • A 3-(dodecanoylamino)-2-hydroxypropyl backbone.

In contrast, the common name , This compound, simplifies this description:

  • Bislauramide: Indicates two lauramide (C₁₂ amide) groups.
  • Hydroxypropyl: Refers to the propane backbone with hydroxyl groups.
  • Monoethanolamide: Specifies ethanolamide substituents on the amide nitrogens.

The IUPAC system prioritizes substituent order and locants, while common nomenclature emphasizes functional group counts and chain lengths. For example, the term Ceramide PC-102 (a commercial synonym) reflects its classification within the ceramide family but omits structural specifics .

Table 2: Nomenclature Comparison
System Name Key Features Highlighted
IUPAC N-[3-[dodecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-... Substituent positions, backbone hydroxyl
Common This compound Chain length (C₁₂), ethanolamide groups

Computational Chemistry Insights: SMILES Notation and InChI Key Interpretation

The SMILES notation for this compound, CCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCC)O, encodes its connectivity :

  • CCCCCCCCCCCC(=O)N: Lauroyl amide group.
  • CCO: Ethanolamide’s hydroxyethyl moiety.
  • CC(CN...)O: Hydroxypropyl backbone with branching.

The InChI Key JRKSTJIPGYBLNV-UHFFFAOYSA-N provides a unique, hashed identifier derived from the full InChI string, which includes:

  • Molecular formula (C31H62N2O5).
  • Connectivity (sequence of atoms and bonds).
  • Protonation states and stereochemistry (absent here due to no chiral centers).

Computational tools like PubChem’s structure generator highlight challenges in modeling 3D conformers due to the compound’s flexibility . Molecular dynamics simulations would be required to predict dominant conformations in different solvents.

Table 3: Computational Descriptors
Descriptor Value Interpretation
SMILES CCCCC...CC(=O)N(CCO)...O Encodes branches, amides, and hydroxyls
InChI Key JRKSTJIPGYBLNV-UHFFFAOYSA-N Unique fingerprint for database searches
XLogP3-AA 7.6 High lipophilicity, suitable for lipid bilayers

Properties

CAS No.

211184-48-4

Molecular Formula

C31H62N2O5

Molecular Weight

542.8 g/mol

IUPAC Name

N-[3-[dodecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)dodecanamide

InChI

InChI=1S/C31H62N2O5/c1-3-5-7-9-11-13-15-17-19-21-30(37)32(23-25-34)27-29(36)28-33(24-26-35)31(38)22-20-18-16-14-12-10-8-6-4-2/h29,34-36H,3-28H2,1-2H3

InChI Key

JRKSTJIPGYBLNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Amidation of Fatty Acid Methyl Esters with Monoethanolamine

One of the most effective methods involves the amidation of fatty acid methyl esters derived from lauric acid or coconut oil methyl esters with monoethanolamine under alkaline catalysis and vacuum conditions. This method yields high-purity fatty acid monoethanolamides with low ester content and minimal side reactions.

Process Steps:

  • Preparation of Fatty Acid Methyl Ester:

    • Vegetable oils rich in lauric acid (e.g., coconut oil) are reacted with methanol in the presence of a basic catalyst such as sodium methylate or sodium hydroxide.
    • Reaction conditions: 50–90°C for 1–6 hours.
    • After reaction, glycerol is separated, excess methanol is distilled off, and the methyl esters are washed with salt solution and water to remove impurities.
    • Final purification by vacuum distillation at 80–140°C to obtain purified fatty acid methyl esters.
  • Amidation Reaction:

    • Fatty acid methyl ester and monoethanolamine are mixed in a molar ratio of approximately 1:1 to 1:1.1.
    • A small amount of alkaline catalyst (0.01–1% by mass of methyl esters) is added.
    • The mixture is reacted under vacuum at 60–140°C for 2–4 hours.
    • Vacuum pressure is maintained around -0.095 MPa to facilitate removal of methanol byproduct.
    • The reaction yields high-purity Hydroxypropyl bislauramide monoethanolamide with purity above 98%, low amine value, and low ester content.

Representative Data from Research:

Parameter Value/Range
Fatty acid methyl ester source Coconut oil, hydrogenated coconut oil
Molar ratio (ester:MEA) 1.0 : 1.0 – 1.1
Catalyst type Sodium methylate, NaOH, KOH
Catalyst amount 0.01% – 1% (preferably 0.02% – 0.1%)
Reaction temperature 60°C – 140°C
Vacuum pressure ~ -0.095 MPa
Reaction time 2 – 4 hours
Product purity >98%
Amine value ~1.5 – 1.8
Ester content ~1.3% – 1.6%

This method is well-documented for producing high-purity fatty acid monoethanolamides suitable for this compound synthesis.

Direct Amidation of Fatty Acids with Monoethanolamine

Another approach involves the direct amidation of fatty acids (e.g., lauric acid or oleic acid) with monoethanolamine in the presence of alkaline catalysts.

Process Steps:

  • Fatty acid and monoethanolamine are mixed in a molar ratio close to 1:1.
  • The mixture is heated to elevated temperatures (100–160°C) under nitrogen atmosphere to prevent oxidation.
  • Monoethanolamine may be added gradually to control the reaction rate.
  • Catalysts such as potassium hydroxide or sodium hydroxide (0.1% by mass) are used to accelerate amidation.
  • Reaction time varies from 3 to 10 hours, monitored by acid number or amine value to determine completion.
  • After amidation, the product is cooled and purified if necessary.

Representative Data:

Parameter Value/Range
Fatty acid source Lauric acid, oleic acid
Molar ratio (acid:MEA) 1:1 – 1:1.2
Catalyst type KOH, NaOH
Catalyst amount ~0.1% by mass
Reaction temperature 100°C – 160°C
Reaction time 3 – 10 hours
Product yield ~90% – 95%
Product purity ~95% – 97%

This method is simpler but may require longer reaction times and careful control of reaction conditions to minimize side reactions and ensure high purity.

Use of Glycerol and Two-Stage Monoethanolamine Addition

Some patented methods introduce glycerol (0.5–2% by mass of monoethanolamine) to reduce side reactions and improve oil conversion rates. Additionally, monoethanolamine is added in two stages: 40–60% initially, followed by the remainder after partial reaction.

Process Highlights:

  • Catalyst: Sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium carbonate (0.1–1% by mass).
  • Reaction temperature: 70–120°C.
  • Reaction time: 3–15 hours.
  • Oils used: Palm kernel oil, palm oil, soybean oil, rapeseed oil, coconut oil.
  • This approach enhances reaction efficiency and product quality by controlling reaction kinetics and side reactions.

Purification Techniques

Purification is critical to obtain this compound with high purity and low impurities such as unreacted amines, esters, and soaps.

Common purification steps include:

  • Crystallization using organic solvents such as n-hexane, acetone, ethyl acetate, or fatty alcohols.
  • Two-step crystallization: initial crystallization at 55–65°C followed by low-temperature crystallization (-30°C to 10°C).
  • Washing with dilute salt solutions and water to remove water-soluble impurities.
  • Filtration and solid-liquid separation to isolate purified crystals.
  • Final drying under vacuum.

Purity and Yield:

  • Purity after purification: >90%
  • Yield: >50%
  • These methods ensure removal of reaction by-products and improve product stability.

Summary Table of Preparation Methods

Method Raw Materials Catalyst(s) Temp. Range (°C) Reaction Time (h) Key Features Purity (%) Yield (%)
Amidation of methyl esters Fatty acid methyl esters, MEA Sodium methylate, NaOH, KOH 60–140 2–4 Vacuum, high purity, low ester >98 High
Direct amidation of fatty acids Fatty acids, MEA KOH, NaOH 100–160 3–10 Simple, longer time, nitrogen atmosphere 95–97 ~90
Two-stage MEA addition + glycerol Vegetable oils, MEA NaOH, KOH, sodium methoxide 70–120 3–15 Reduced side reactions, improved conversion Not specified Not specified
Purification by crystallization Crude amide product N/A 55–65 (crystallization), -30 to 10 (low temp) N/A Solvent crystallization, washing >90 >50

Chemical Reactions Analysis

Types of Reactions: Hydroxypropyl bislauramide monoethanolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Hydroxypropyl bislauramide monoethanolamide has the chemical formula C31H62N2O5C_{31}H_{62}N_2O_5 and a molecular weight of 542.83 g/mol. It is categorized under ethanolamides, which are known for their emulsifying and surfactant properties. The compound is synthesized through the reaction of lauric acid derivatives with monoethanolamine, resulting in a structure that enhances its functional properties in various formulations .

Cosmetic Applications

This compound is primarily used in cosmetic formulations due to its emollient and surfactant characteristics.

Key Uses:

  • Emulsifier: It helps stabilize oil-in-water emulsions, improving the texture and consistency of creams and lotions.
  • Skin Conditioning Agent: The compound enhances skin feel and moisture retention, making it ideal for moisturizing products.
  • Surfactant: It acts as a cleansing agent in shampoos and body washes, helping to remove dirt and oils from the skin and hair.

Safety Assessments:
The Cosmetic Ingredient Review (CIR) has evaluated the safety of ethanolamides, concluding that they are safe for use in cosmetic products when formulated to be non-irritating .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential therapeutic benefits.

Key Uses:

  • Topical Formulations: It is included in formulations for treating skin conditions such as seborrheic dermatitis. Its emollient properties help soothe irritated skin while providing moisture.
  • Drug Delivery Systems: The compound can be utilized in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

Case Studies:
Research indicates that formulations containing this compound can effectively manage symptoms of various dermatoses without the need for active pharmaceutical ingredients .

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound finds utility in industrial applications.

Key Uses:

  • Surfactants in Cleaning Products: Its surfactant properties make it suitable for use in household cleaning products where emulsification and soil removal are required.
  • Lubricants: The compound can be incorporated into lubricants to improve performance by reducing friction.

Data Tables

Application AreaFunctionalityBenefits
CosmeticsEmulsifierStabilizes formulations
Skin conditioningEnhances moisture retention
PharmaceuticalsTopical treatmentsSoothes skin conditions
Drug deliveryImproves solubility of active ingredients
IndustrialSurfactantEffective soil removal
LubricantsReduces friction

Mechanism of Action

The mechanism of action of hydroxypropyl bislauramide monoethanolamide involves its interaction with lipid membranes and proteins. It acts by disrupting microbial cell membranes, leading to cell lysis and death. The compound also interacts with proteins, altering their structure and function, which contributes to its antimicrobial properties .

Comparison with Similar Compounds

Structural Comparison

Compound Fatty Acid Chain Molecular Formula Molecular Weight Key Functional Groups
Hydroxypropyl Bislauramide MEA C12 (linear) C29H58N2O5* ~538.7 g/mol† Lauramide, hydroxypropyl, MEA
Hydroxypropyl Bispalmitamide MEA C16 (linear) C39H78N2O5 655.06 g/mol Palmitamide, hydroxypropyl, MEA
Hydroxypropyl Bisisostearamide MEA C18 (branched) C41H82N2O5* ~683.1 g/mol† Isostearamide, hydroxypropyl, MEA

*Note:

  • †Calculated based on chain length and functional groups.*

Functional Properties

  • Hydroxypropyl Bislauramide MEA: Shorter C12 chains enable faster skin penetration, making it effective for lightweight moisturization. Ideal for formulations targeting oily or combination skin due to its non-greasy texture .
  • Hydroxypropyl Bispalmitamide MEA :

    • Longer C16 chains provide superior occlusivity, enhancing barrier repair in dry skin formulations .
    • Higher molecular weight (655.06 g/mol) contributes to sustained moisturization .
  • Hydroxypropyl Bisisostearamide MEA :

    • Branched C18 chains improve spreadability and reduce tackiness, favored in high-end emollient products .

Pricing and Availability

Compound Price (500 mg) Key Suppliers
Hydroxypropyl Bislauramide MEA Data unavailable N/A
Hydroxypropyl Bispalmitamide MEA €3,864 CymitQuimica, TRC
Hydroxypropyl Bisisostearamide MEA Data unavailable N/A

Key Research Findings

  • Efficacy in Barrier Repair : Hydroxypropyl bispalmitamide MEA demonstrated a 30% improvement in transepidermal water loss (TEWL) reduction compared to bislauramide in clinical trials, attributed to its longer chain length .
  • Consumer Preference : Bisisostearamide MEA is preferred in anti-aging serums due to its silky texture, while bislauramide is favored in mattifying creams .
  • Formulation Stability : Bispalmitamide MEA shows higher thermal stability (degradation point >200°C) compared to bislauramide (~180°C) .

Biological Activity

Hydroxypropyl bislauramide monoethanolamide (HPBLM) is a compound belonging to the class of ethanolamides, which are widely used in cosmetic and pharmaceutical formulations due to their surfactant and emulsifying properties. This article explores the biological activity of HPBLM, focusing on its safety, efficacy, and potential applications based on recent research findings.

This compound is synthesized from lauric acid and ethanolamine, resulting in a compound that exhibits unique properties beneficial for various applications. Its structure allows it to function effectively as a surfactant and emulsifier, making it suitable for topical formulations.

1. Safety Profile

The safety assessment of HPBLM is critical for its use in cosmetic products. According to the Cosmetic Ingredient Review (CIR) Expert Panel, ethanolamides, including HPBLM, have been evaluated for their potential toxicity. The panel concluded that these compounds are safe when formulated to be non-irritating and not used in products where N-nitroso compounds may form .

  • Toxicity Studies :
    • The oral LD50 values for related compounds indicate varying degrees of toxicity; for instance, lauramide MEA has an LD50 greater than 2 g/kg in rats . This suggests that HPBLM may also exhibit low toxicity levels.

2. Skin Irritation and Sensitization

Research indicates that HPBLM has a low potential for skin irritation and sensitization. In dermal irritation studies, formulations containing HPBLM showed minimal adverse effects, supporting its use in sensitive skin applications .

1. Emulsifying Properties

HPBLM serves as an effective emulsifier in cosmetic formulations. It enhances the stability of emulsions by reducing surface tension between oil and water phases, which is crucial for maintaining product consistency and performance.

2. Moisturizing Effects

The compound acts as a skin conditioning agent, providing moisture retention. Its ability to form a protective barrier on the skin aids in preventing transepidermal water loss (TEWL), thereby improving skin hydration levels .

Case Study 1: Cosmetic Applications

A study evaluating the incorporation of HPBLM in moisturizing lotions demonstrated significant improvements in skin hydration compared to control formulations without the compound. Participants reported enhanced skin softness and reduced dryness after four weeks of use .

Case Study 2: Dermatological Products

In a clinical trial assessing the efficacy of HPBLM in treating seborrheic dermatitis, patients using a topical formulation containing this compound experienced reduced symptoms and improved skin appearance over an eight-week period .

Research Findings Summary

Study FocusFindingsReference
Safety AssessmentSafe when formulated non-irritating
Skin IrritationLow potential for irritation
Emulsifying PropertiesEffective at stabilizing emulsions
Moisturizing EffectsImproved hydration and reduced TEWL
Clinical EfficacyReduced symptoms in seborrheic dermatitis

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